molecular formula C29H30O4 B11142582 3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11142582
M. Wt: 442.5 g/mol
InChI Key: HVQNPVDNBMMMQD-UHFFFAOYSA-N
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Description

3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 2-(2-naphthyl)-2-oxoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the naphthyl-oxoethoxy group in 3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets, leading to more potent biological activities .

Properties

Molecular Formula

C29H30O4

Molecular Weight

442.5 g/mol

IUPAC Name

3-hexyl-4,8-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one

InChI

InChI=1S/C29H30O4/c1-4-5-6-7-12-25-19(2)24-15-16-27(20(3)28(24)33-29(25)31)32-18-26(30)23-14-13-21-10-8-9-11-22(21)17-23/h8-11,13-17H,4-7,12,18H2,1-3H3

InChI Key

HVQNPVDNBMMMQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)C)OC1=O)C

Origin of Product

United States

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